3-Phenyl-1,2-oxazolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5,9-10H,6-7H2 |
InChI Key |
SZBQTXQFIXPDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CONC1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Oxazolidines and Their Derivatives
Direct Synthesis Approaches to 3-Phenyl-1,2-oxazolidine Core
The direct formation of the this compound ring can be achieved through several strategic bond-forming reactions, including conjugate additions and cyclization pathways. These methods offer a convergent approach to the target heterocyclic system.
Formation via Conjugate Additions
Conjugate addition reactions, particularly the Michael addition, represent a powerful tool for the formation of the C-N and C-O bonds necessary for the 1,2-oxazolidine ring.
The Michael addition of a hydroxylamine (B1172632) derivative to an α,β-unsaturated carbonyl compound is a direct and efficient method for the synthesis of 1,2-oxazolidine structures. nih.govnih.gov This reaction involves the 1,4-addition of the nucleophilic nitrogen of the hydroxylamine to the electron-deficient double bond of the Michael acceptor. qu.edu.saqu.edu.sa
For the specific synthesis of this compound, the reaction would conceptually involve the conjugate addition of N-phenylhydroxylamine to an appropriate α,β-unsaturated ester or ketone. The initial Michael adduct, a β-(N-phenyl-N-hydroxyamino) ester, can then undergo intramolecular cyclization to furnish the desired 1,2-oxazolidine ring. The reaction is typically promoted by a base, which deprotonates the hydroxylamine to increase its nucleophilicity.
A study on the diastereoselective Michael addition of N-methylhydroxylamine to α,β-unsaturated esters demonstrated the feasibility of this approach, leading to isoxazolidin-5-ones after cyclization. researchgate.net This methodology could be extrapolated to the use of N-phenylhydroxylamine to access the this compound core. The choice of the α,β-unsaturated ester and reaction conditions would be crucial in controlling the stereochemical outcome of the reaction.
Several direct asymmetric Michael additions to α,β-unsaturated carboxylic acids using chiral bifunctional thiourea (B124793) and arylboronic acid catalysts have been developed, affording optically active β-amino acid derivatives from hydroxylamine derivatives. rsc.org This highlights the potential for enantioselective synthesis of substituted 1,2-oxazolidines.
| Donor | Acceptor | Catalyst/Base | Product | Reference |
| N-Methylhydroxylamine | α,β-Unsaturated Esters | Base | Isoxazolidin-5-ones | researchgate.net |
| Hydroxylamine derivatives | α,β-Unsaturated Carboxylic Acids | Chiral Thiourea/Arylboronic Acid | Optically Active β-Amino Acid Derivatives | rsc.org |
Cyclization Reactions
Intramolecular cyclization reactions provide another robust strategy for the construction of the 1,2-oxazolidine ring, starting from a pre-functionalized linear precursor.
The intramolecular cyclization of N-alkenylhydroxylamines is a key method for the synthesis of 1,2-oxazolidines. In this approach, a molecule containing both a hydroxylamine functionality and a suitably positioned alkene is induced to cyclize, forming the heterocyclic ring. For the synthesis of this compound, the precursor would be an N-phenyl-N-hydroxy-alkenylamine.
The cyclization can be promoted by various means, including acid or base catalysis, or through metal-catalyzed processes. The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) is a critical aspect, with the formation of the five-membered 1,2-oxazolidine ring being the desired outcome.
General Strategies for 1,2-Oxazolidine Ring Formation
Beyond the direct approaches, general strategies that form the 1,2-oxazolidine ring system are widely applicable and can be adapted for the synthesis of this compound.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and highly convergent reaction for the construction of five-membered heterocyclic rings. rsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne.
In the context of 1,2-oxazolidine synthesis, the most relevant 1,3-dipole is a nitrone. Nitrones, which are N-oxides of imines, react with alkenes to afford isoxazolidines (a synonym for 1,2-oxazolidines). To synthesize this compound, a nitrone bearing a phenyl group on the nitrogen atom would be reacted with an appropriate alkene.
The regioselectivity and stereoselectivity of the cycloaddition are key considerations and are influenced by the electronic and steric properties of both the nitrone and the alkene. The reaction often proceeds with high stereospecificity, making it a valuable tool in asymmetric synthesis. The development of catalytic, enantioselective 1,3-dipolar cycloadditions of nitrones to alkenes has been a significant area of research. rsc.org
A new 1,3-dipolar cycloaddition of oxa(aza)bicyclic alkenes with nitrones has been developed, allowing for the efficient synthesis of fused bicyclic tetrahydroisoxazoles in high yields under mild, catalyst-free conditions. This demonstrates the versatility of this reaction in creating complex molecular architectures based on the 1,2-oxazolidine core.
| 1,3-Dipole | Dipolarophile | Conditions | Product | Reference |
| Nitrone | Alkene | Thermal or Catalytic | Isoxazolidine (B1194047) | rsc.org |
| Nitrone | Oxa(aza)bicyclic alkene | Mild, catalyst-free | Fused bicyclic tetrahydroisoxazole |
Nitrone-Alkene Cycloadditions
The (3+2) cycloaddition between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is a cornerstone for the synthesis of the 1,2-oxazolidine ring system, also known as an isoxazolidine. wikipedia.org This reaction forms one new carbon-carbon bond and one new carbon-oxygen bond in a concerted, pericyclic process. wikipedia.org The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory. wikipedia.org
To synthesize a this compound, a C-phenyl substituted nitrone is required. For instance, the reaction of a C-phenyl-N-alkylnitrone with an alkene leads directly to a this compound derivative. The reaction is stereospecific with respect to the alkene's geometry. wikipedia.org A notable example is the reaction between C-phenyl-N-methylnitrone and a Baylis-Hillman adduct, which yields a highly functionalized isoxazolidine. wikipedia.org
The general scheme for this synthesis is as follows:
Scheme 1: General Nitrone-Alkene Cycloaddition for this compound Synthesis
| Reactant 1 (Nitrone) | Reactant 2 (Alkene) | Product | Reference |
| C-phenyl-N-methylnitrone | Ethene | 3-Phenyl-2-methyl-1,2-oxazolidine | wikipedia.org |
| C-phenyl-N-methylnitrone | Baylis-Hillman Adduct | Functionalized this compound | wikipedia.org |
Azomethine Ylide Cycloadditions to Carbonyls
The 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds, such as aldehydes and ketones, provides access to the isomeric 1,3-oxazolidine ring system. nih.govnih.govmdpi.com Azomethine ylides are transient species that are typically generated in situ. nih.gov A common method for their generation is the thermal ring-opening of an aziridine (B145994). nih.gov
When an azomethine ylide reacts with a carbonyl compound, the ylide's carbon termini bond to the carbonyl oxygen and carbon, respectively, forming the five-membered 1,3-oxazolidine ring. For example, heating a trans-2,3-dimethoxycarbonyl-1-arylaziridine in the presence of benzaldehyde (B42025) was one of the first reported instances, yielding a mixture of 1,3-oxazolidine stereoisomers in high yield. nih.gov The reaction of ylides generated from the condensation of amino esters (like L-proline alkyl esters) with aromatic aldehydes can also be trapped by a second molecule of the aldehyde to form bicyclic oxazolidines. mdpi.comresearchgate.net
Scheme 2: General Azomethine Ylide Cycloaddition with a Carbonyl Compound
| Ylide Precursor | Carbonyl Compound | Product Type | Yield | Diastereomer Ratio | Reference |
| Aziridine-2,3-dicarboxylate | Benzaldehyde | 1,3-Oxazolidine | High | Mixture | nih.gov |
| L-Proline alkyl ester + Benzaldehyde | Benzaldehyde | Bicyclic 1,3-Oxazolidine | 30% | 80:20 | mdpi.com |
| 5-(S)-phenylmorpholine-2-one + Benzaldehyde | Benzaldehyde | Bicyclic 1,3-Oxazolidine | 75% | >95:5 | researchgate.net |
Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high levels of selectivity and efficiency. Several palladium-catalyzed methods have been developed for the synthesis of oxazolidine (B1195125) rings.
Palladium-Catalyzed Carboamination Reactions of O-Vinyl-1,2-Amino Alcohols for Stereoselective Synthesis
A stereoselective route to substituted 1,3-oxazolidines involves the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.govsigmaaldrich.com This intramolecular reaction generates 2,4- and 2,5-disubstituted 1,3-oxazolidines with a high degree of cis-diastereoselectivity. nih.gov A key advantage of this method is that enantiomerically enriched substrates can be converted into products without any loss of optical purity. organic-chemistry.org This process demonstrates that electron-rich enol ethers are effective substrates for carboamination reactions, yielding synthetically useful products that are otherwise difficult to prepare. nih.gov
Oxidative Cleavage and Intramolecular Aminohydroxylation
Intramolecular aminohydroxylation reactions provide a direct pathway to form the oxazolidine ring by creating C-O and C-N bonds across a double bond within the same molecule. A prominent example of this strategy is the palladium-catalyzed aza-Wacker cyclization. nih.gov This method can be used to synthesize 1,2-aminoalcohol derivatives from allylic alcohols. nih.gov
In a typical sequence, an allylic alcohol is converted to an O-allyl hemiaminal. This substrate then undergoes an aza-Wacker cyclization under aerobic conditions, catalyzed by a palladium complex, to form a substituted oxazolidine. nih.gov For example, a benzyl (B1604629) carbamate (B1207046) (Cbz) protected O-allyl hemiaminal cyclizes in excellent yield and with good diastereoselectivity to afford the corresponding trans-substituted oxazolidine. nih.gov This strategy is particularly useful for the de novo synthesis of complex molecules like aminosugars. nih.gov
Condensation Reactions
Condensation of Amino Alcohols with Carbonyl Compounds (e.g., aldehydes) Leading to Oxazolidine Formation
The most traditional and straightforward method for synthesizing the 1,3-oxazolidine ring is the direct condensation of a 1,2-amino alcohol with an aldehyde or a ketone. wikipedia.org This reaction typically proceeds with the removal of water and forms the heterocyclic ring in a single step. The ready availability of chiral amino alcohols, often derived from the reduction of amino acids, allows for the synthesis of chiral 1,3-oxazolidines. wikipedia.org
To obtain a phenyl-substituted 1,3-oxazolidine, one of the starting materials must contain a phenyl group. For instance:
Reacting a 1,2-amino alcohol with benzaldehyde results in a 2-phenyl-1,3-oxazolidine .
Reacting (R)-(-)-phenylglycinol with an aldehyde (e.g., formaldehyde) yields a 4-phenyl-1,3-oxazolidine . clockss.org
Reacting N-phenylethanolamine with an aldehyde (e.g., formaldehyde) produces a 3-phenyl-1,3-oxazolidine .
These condensation reactions are fundamental in heterocyclic chemistry and provide reliable access to a wide range of 1,3-oxazolidine structures. wikipedia.orgontosight.ai
Ring-Opening Cyclization Reactions
Ring-opening cyclization reactions represent a significant strategy in the synthesis of 1,2-oxazolidines. This section details the formation of these heterocyclic compounds from aziridine precursors through the incorporation of carbon dioxide.
The synthesis of 1,2-oxazolidin-2-ones can be achieved through the cycloaddition of carbon dioxide (CO₂) with aziridines. This method is an attractive pathway due to the use of CO₂, an abundant and environmentally benign C1 source. researchgate.netrsc.org The reaction typically involves the ring-opening of the aziridine followed by cyclization with CO₂. rsc.orgrsc.org
Various catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, an aluminium(salphen) complex has been shown to catalyze the coupling of CO₂ and substituted aziridines at temperatures of 50–100 °C and pressures of 1–10 bar in solvent-free conditions, yielding oxazolidinones with high regioselectivity. nih.gov Similarly, metal-organic frameworks (MOFs), such as a porous framework assembled from [Cu₃₀] nanocages, have demonstrated high efficiency as recyclable catalysts for CO₂ fixation with aziridines. researchgate.net These reactions can proceed with high yields, often up to 99%, and the catalysts can be reused multiple times without significant loss of activity. researchgate.netrsc.org
The reaction of N-ethoxycarbonylaziridines can undergo thermal transformation to form 1,3-oxazolidin-2-ones through a process that mimics the direct insertion of CO₂ into the parent 1H-aziridine. rsc.org Furthermore, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a method for synthesizing 2-amino ethers, which are valuable intermediates. nih.govnih.gov
The table below summarizes the conditions and outcomes of various catalytic systems for the synthesis of oxazolidinones from aziridines and CO₂.
| Catalyst System | Temperature (°C) | Pressure (bar/MPa) | Reaction Time (h) | Yield (%) | Ref. |
| Aluminium(salphen) complex | 50-100 | 1-10 bar | - | High | nih.gov |
| {[Cu₂(BCP)(H₂O)₂]·3DMF}n | 70 | 2 MPa | 12 | up to 99 | researchgate.netrsc.org |
| PEG₆₀₀₀(NBu₃Br)₂ | 100 | 8 MPa | - | Moderate to Excellent | rsc.org |
| L-Histidine | 80 | 1 MPa | - | - | rsc.org |
| Amine-functionalized MCM-41 | - | 5 MPa | - | - | rsc.org |
| ZrCl₂ | - | - | - | - | rsc.org |
| Bifunctional aluminum salen complex | 50 | 1.0 MPa | - | High | rsc.org |
Table showing various catalytic systems for the synthesis of oxazolidinones from aziridines and CO₂.
Rearrangement Reactions
Rearrangement reactions offer an alternative and powerful approach to constructing the 1,2-oxazolidine scaffold. This section focuses on gold(I)-catalyzed rearrangements of specific precursors.
Gold(I) catalysts have emerged as effective tools for various organic transformations, including the rearrangement of propargylic compounds. While direct gold(I)-catalyzed rearrangement of propargylic carbamates to this compound is not explicitly detailed in the provided search results, related rearrangements suggest the potential of this methodology. For instance, gold(I) complexes, such as [(Ph₃PAu)₃O]BF₄, have been successfully employed in the propargyl Claisen rearrangement of propargyl vinyl ethers to produce homoallenic alcohols. sigmaaldrich.com This indicates the capability of gold(I) to activate propargylic systems.
A series of propargylic amides have been successfully converted to their corresponding alkylideneoxazolines using a gold(I) catalyst. organic-chemistry.org This transformation highlights the utility of gold catalysis in the synthesis of related five-membered heterocycles. Although the direct synthesis of this compound via this specific rearrangement is not documented, the principles of gold-catalyzed activation of propargylic systems provide a strong basis for its potential application.
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers several advantages, including ease of purification and the potential for automation. This section explores its application in the synthesis of oxazolidine derivatives.
Solid-phase synthesis has been successfully applied to the creation of peptide aldehydes using an oxazolidine linker. nih.gov In this method, protected amino acid aldehydes are immobilized on a resin through the formation of an oxazolidine. nih.gov While this example focuses on peptide synthesis, the underlying principle of using an oxazolidine as a linker demonstrates the feasibility of solid-phase techniques for this class of compounds.
A mild and high-yielding solid-phase synthesis of 2-oxazolines from amino acids has also been described. nih.gov This two-step protocol involves the iodination of serine-containing peptides followed by an in situ nucleophilic attack of the carbonyl oxygen from the adjacent amino acid. nih.gov The development of such methods for related oxazoline (B21484) structures suggests that solid-phase synthesis could be adapted for the production of 1,2-oxazolidine libraries. The use of solid-phase techniques can also be applied to the synthesis of other small molecules like isoxazolines and isoxazoles. youtube.com
Modern Synthetic Techniques in Oxazolidine Synthesis
Modern synthetic methods, such as microwave-assisted synthesis, have significantly impacted the efficiency and sustainability of organic reactions.
Microwave irradiation has been demonstrated to be a powerful tool for accelerating the synthesis of oxazolidin-2-ones and their derivatives, often leading to improved yields and significantly reduced reaction times compared to conventional heating methods. nih.govresearchgate.netajrconline.org
A notable application is the microwave-assisted synthesis of 4-substituted oxazolidin-2-one chiral auxiliaries. nih.govresearchgate.net For example, the reaction of (S)-phenylglycinol with diethyl carbonate in the presence of potassium carbonate under microwave irradiation at 125 °C for 20 minutes yields (S)-4-phenyl-1,3-oxazolidin-2-one. nih.gov This method provides a rapid and efficient route to these valuable compounds. nih.govresearchgate.net
Microwave-assisted synthesis has also been employed in the preparation of isoxazolidine-5-carboxylate derivatives through 1,3-dipolar cycloaddition reactions of aldonitrones with methacrylate (B99206) esters. beilstein-archives.org Furthermore, the synthesis of oxadiazole derivatives containing thiazolidinediones has been achieved with very good yields using microwave radiation. latticescipub.com The synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine (B43304) has also been accomplished using microwave irradiation in a chemical paste medium. organic-chemistry.org
The table below highlights the advantages of microwave-assisted synthesis for specific oxazolidinone derivatives compared to conventional methods.
| Compound | Starting Materials | Method | Reaction Time | Yield (%) | Ref. |
| (S)-4-Phenyl-1,3-oxazolidin-2-one | (S)-Phenylglycinol, Diethyl Carbonate | Microwave | 20 min | - | nih.gov |
| Oxazolidin-2-one derivatives | Urea, Ethanolamine | Microwave | - | - | organic-chemistry.org |
| 4-substituted oxazolidin-2-ones | Amino alcohols, Ethyl carbonate | Conventional | 16-24 h | - | nih.govresearchgate.net |
Table comparing reaction times for conventional and microwave-assisted synthesis of oxazolidinones.
Catalyst-Free and Mild Condition Syntheses
The development of synthetic routes that operate under catalyst-free and mild conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and improve operational safety. For the synthesis of 1,2-oxazolidines and their derivatives, several methodologies have emerged that avoid the use of metal catalysts or harsh reagents, often relying on the intrinsic reactivity of the starting materials under thermal or otherwise gentle activation. These approaches include multicomponent reactions and intramolecular cyclizations, which offer efficient pathways to the desired heterocyclic scaffolds.
One prominent strategy is the catalyst-free three-component reaction, which allows for the construction of complex molecules from simple, readily available starting materials in a single step. For instance, various keto-substituted isoxazolidines can be synthesized through a one-pot, three-component reaction of sulfoxonium ylides, nitrosoarenes, and olefins. rsc.org This method is notable for its broad substrate scope, good functional group tolerance, and high yields under mild conditions, without the need for any catalyst or additive. rsc.org Similarly, a catalyst-free three-component reaction involving haloalkynes, nitrosoarenes, and maleimides has been developed, proceeding through a 1,2-halo migration and a [3+2] cycloaddition cascade to form isoxazolidines. rsc.org
Intramolecular cyclization of suitably functionalized precursors is another powerful catalyst-free approach. Thermal intramolecular dipolar cycloadditions of (Z)-N-alk-4-enyl nitrones have been investigated, where the stereochemical outcome is influenced by the substituents on the alkenyl chain. rsc.org This method provides a direct route to bicyclic isoxazolidines, and the absence of a catalyst simplifies the reaction setup and purification process.
While direct, detailed research findings for the catalyst-free synthesis of the specific compound this compound are not extensively documented in readily available literature, the general principles of these catalyst-free methods can be applied. For example, the 1,3-dipolar cycloaddition of a C-phenyl-N-alkyl nitrone with an alkene, or the thermal intramolecular cyclization of an N-alkenyl-C-phenylnitrone, represents a plausible and direct catalyst-free route to this specific oxazolidine.
The following table provides illustrative examples of catalyst-free synthesis of isoxazolidine derivatives, which are structurally related to this compound, highlighting the reaction conditions and yields.
Table 1: Examples of Catalyst-Free Syntheses of Isoxazolidine Derivatives
| Entry | Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Sulfoxonium ylide, Nitrosobenzene, Styrene | MeCN, 60 °C, 12 h | 2,5-Diphenyl-4-benzoylisoxazolidine | 85 | rsc.org |
| 2 | Bromoacetylene, Nitrosobenzene, N-Phenylmaleimide | DCM, rt, 2 h | Spiro-isoxazolidine derivative | 92 | rsc.org |
| 3 | (Z)-N-alk-4-enyl nitrone | Toluene, Reflux | Bicyclic isoxazolidine | Varies | rsc.org |
These examples underscore the feasibility of forming the 1,2-oxazolidine ring system under mild, catalyst-free conditions. The choice of specific starting materials would be crucial in targeting the synthesis of this compound.
Mechanistic Investigations of 1,2 Oxazolidine Formation and Reactivity
Reaction Pathways and Intermediates
The formation of the 1,2-oxazolidine scaffold can be achieved through several synthetic routes, each characterized by distinct reactive intermediates. The most prominent among these are condensation reactions and cycloadditions, which proceed via charged or neutral transient species.
Hemiaminal and Iminium Ion Intermediates in Condensation Reactions
While the condensation of 1,2-amino alcohols with carbonyl compounds is a primary method for synthesizing the isomeric 1,3-oxazolidines, the direct formation of 1,2-oxazolidines through a similar pathway involving N-substituted hydroxylamines is also mechanistically significant. The reaction is thought to proceed through the initial formation of a hemiaminal intermediate. This is followed by dehydration to form a reactive iminium ion . Subsequent intramolecular cyclization via nucleophilic attack by the hydroxyl oxygen onto the electrophilic carbon of the iminium ion yields the 1,2-oxazolidine ring. The stability and reactivity of these intermediates are often influenced by the specific substrates and reaction conditions employed. Although this pathway is well-documented for 1,3-oxazolidines, its application to 1,2-oxazolidine synthesis follows a similar logical progression from a hydroxylamine (B1172632) precursor.
Azomethine Ylide Intermediates in Cycloadditions
The [3+2] cycloaddition reaction is a powerful and widely studied method for constructing five-membered heterocyclic rings, including 1,2-oxazolidines. nih.gov This pathway involves the reaction of a 1,3-dipole with a dipolarophile. In the context of 1,2-oxazolidine synthesis, an azomethine ylide acts as the 1,3-dipole, and a carbonyl compound, such as an aldehyde or ketone, serves as the dipolarophile. nih.govmdpi.com
Azomethine ylides are transient species characterized by a C-N-C structure and can be generated through various methods, most commonly via the thermal or photochemical ring-opening of aziridines. nih.govmdpi.com For instance, the thermolytic ring-opening of a 1,2-diarylazirino[1,2-a]quinoxaline generates a corresponding azomethine ylide, which can then be trapped by an aromatic aldehyde (like benzaldehyde) to yield a fused oxazolidine (B1195125) structure. mdpi.com The reaction proceeds through a concerted mechanism, where the ylide adds across the C=O bond of the aldehyde. The regioselectivity of the addition is dictated by the electronic properties of both the ylide and the dipolarophile. The oxazolidine ring can sometimes undergo a subsequent ring-opening to form an alkoxide-iminium intermediate, which can lead to further transformations. nih.gov
| Azomethine Ylide Source | Dipolarophile | Product | Ref |
| 1,1a-dihydro-1,2-diarylazirino[1,2-a]quinoxalines | Benzaldehyde (B42025) | Oxazolo[3,2-a]quinoxaline derivative | mdpi.com |
| Tetrahydroisoquinoline + 2-pyridaldehyde | 2-Pyridaldehyde | Fused Oxazolidine | mdpi.com |
| L-proline alkyl esters + Aromatic aldehydes | Aromatic aldehyde | Bicyclic Oxazolidine | mdpi.com |
Proposed Intermediates in Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like oxazolidines in a single step, enhancing atom and step economy. nih.gov An asymmetric three-component reaction involving anilines, ethyl glyoxalate, and epoxides has been developed to produce highly substituted 1,3-oxazolidine derivatives. nih.govresearchgate.net While this specific reaction yields the 1,3-isomer, the mechanistic principles involving the formation of key intermediates are relevant. The proposed mechanism suggests the initial formation of an imine from the aniline (B41778) and ethyl glyoxalate. researchgate.net This imine is then activated by a chiral Lewis acid catalyst. The epoxide is subsequently opened by the activated imine, leading to a cascade process that results in the cyclized oxazolidine product. researchgate.net A kinetic resolution of the racemic epoxide is often observed in such reactions, leading to high enantioselectivity in the final product. nih.gov
Role of Catalysts and Co-catalysts in Reaction Mechanisms
Catalysts and co-catalysts play a pivotal role in directing the course and enhancing the efficiency and selectivity of oxazolidine synthesis.
Acid Catalysis : Brønsted acids like benzoic acid are used to catalyze the condensation of amines with aldehydes to form the azomethine ylide intermediates required for [3+2] cycloadditions. acs.org In some multi-component reactions, trifluoroacetic acid (TFA) has been used as a catalyst. researchgate.net
Lewis Acid Catalysis : Metal-based Lewis acids are extensively used. For example, an iron porphyrin complex has been shown to be an effective Lewis acid catalyst for the cycloaddition of aziridines with aldehydes to provide oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Chiral magnesium phosphate (B84403) complexes have been successfully employed in the one-pot synthesis of 1,3-oxazolidines, proceeding through the catalytic enantioselective addition of an alcohol to an imine to form a hemiaminal intermediate. acs.org
Metal Complexes : Palladium complexes are used in various capacities. A palladium catalyst generated from [Pd₂(dba)₃]·CHCl₃ and a phosphoramidite (B1245037) ligand facilitates the enantioselective synthesis of 4-vinyloxazolidines via a decarboxylative cycloaddition. organic-chemistry.org
Co-catalysts : In certain reactions, co-catalysts are essential. Tetrabutylammonium (B224687) iodide has been used as a catalyst with tert-butyl hydroperoxide as an oxidant for the construction of oxazolidines via C(sp³)-H functionalization. organic-chemistry.org The combination of an aluminium complex and tetrabutylammonium bromide serves as a highly efficient catalyst system for producing oxazolidinones from epoxides and isocyanates. researchgate.net
The catalyst's role often involves the activation of substrates—for example, a Lewis acid coordinating to the carbonyl oxygen of an aldehyde to increase its electrophilicity—or the stabilization of charged intermediates during the reaction. In asymmetric catalysis, chiral ligands bound to a metal center create a chiral environment that directs the stereochemical outcome of the reaction.
Stereochemical Control and Diastereoselectivity
Controlling the three-dimensional arrangement of atoms is a central challenge in organic synthesis. For 1,2-oxazolidines, which can possess multiple stereocenters, understanding the factors that govern stereoselectivity is crucial.
Kinetic versus Thermodynamic Control of Oxazolidine Formation
The stereochemical outcome of a reaction can be determined by whether it is under kinetic or thermodynamic control. wikipedia.org
Kinetic Control : At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, meaning it has the lowest activation energy. This is the kinetic product. masterorganicchemistry.comlibretexts.org
Thermodynamic Control : At higher temperatures or with longer reaction times, the system can reach equilibrium. Under these conditions, the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. masterorganicchemistry.comlibretexts.org
In the formation of fused oxazolidine lactams through the condensation of a 2-aminoethanol derivative with an aldehyde, the reaction is under kinetic control, initially producing a diastereoisomer ratio of up to 96:4. rsc.org However, when this product mixture is heated in the presence of an acid, equilibration occurs, and the system shifts to thermodynamic control. This results in a reversed diastereoisomer ratio of up to 26:74, favoring the more stable thermodynamic product. rsc.org Similarly, studies on the formation of Schiff bases from 1-amino-2-indanol (B1258337) have shown that while oxazolidines can be formed under kinetic conditions, the more stable imine structures are favored under thermodynamic control. mdpi.com The choice of reaction conditions, particularly temperature, is therefore a critical parameter for selectively obtaining a desired diastereomer of a 1,2-oxazolidine derivative. wikipedia.orgmdpi.com
| Condition | Control Type | Major Product | Characteristics | Ref |
| Low Temperature | Kinetic | Kinetic Product | Forms faster (lower activation energy) | masterorganicchemistry.comlibretexts.org |
| High Temperature / Equilibration | Thermodynamic | Thermodynamic Product | More stable (lower Gibbs free energy) | masterorganicchemistry.comrsc.org |
| Fused Oxazolidine Lactam Synthesis | Kinetic | (4bR,11aS)-Isomer (example) | Ratio up to 96:4 | rsc.org |
| Fused Oxazolidine Lactam (Heated w/ Acid) | Thermodynamic | (4bS,11aR)-Isomer (example) | Ratio reversed to 26:74 | rsc.org |
Enantioselective Synthesis via Chiral Auxiliaries and Ligands
The enantioselective synthesis of 3-phenyl-1,2-oxazolidine and its derivatives is a critical area of research, enabling the production of enantiomerically pure compounds for various applications. Chiral auxiliaries and ligands play a pivotal role in controlling the stereochemical outcome of these synthetic transformations.
Chiral oxazolidinones, often referred to as Evans' auxiliaries, are widely recognized for their effectiveness in asymmetric synthesis. rsc.org These auxiliaries, derived from readily available amino alcohols, can be N-acylated and subsequently utilized in a variety of stereoselective reactions, including alkylations, aldol (B89426) reactions, and Michael additions. rsc.orgazregents.edu For instance, the Michael addition reactions between achiral nickel(II)-complexes of glycine (B1666218) Schiff bases and (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones proceed with high diastereoselectivity, providing a practical route to β-substituted pyroglutamic acids and prolines. azregents.edu The 4-phenyl-1,3-oxazolidin-2-one moiety effectively controls the facial diastereoselectivity of both the glycine-derived enolate and the Michael acceptor. azregents.edu
Similarly, chiral phosphine (B1218219) oxazolidine ligands have emerged as effective tools in palladium-catalyzed asymmetric allylic alkylation reactions. thieme-connect.com These ligands, synthesized from optically active amino alcohols, can induce high enantioselectivities in the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The development of P-chiral phosphorus ligands, though historically challenging, has seen significant advancements, leading to practical and efficient ligands for a broad range of asymmetric transformations. nih.gov
The use of chiral magnesium phosphate catalysts has enabled the highly efficient one-pot synthesis of a wide array of 1,3-oxazolidines with excellent enantioselectivities. organic-chemistry.org This method proceeds through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. organic-chemistry.orgacs.org
Furthermore, the synthesis of chiral bisoxazoline ligands, which can be derived from intermediates like (1R,2S)-(+)-cis-1-amino-2-indanol, has been well-established. orgsyn.org These ligands are crucial in numerous Lewis acid-catalyzed asymmetric reactions. orgsyn.org The choice of the chiral auxiliary or ligand is critical and often dictated by the specific reaction and desired stereochemical outcome. For example, in the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs), (R)-2-phenylglycinol has been used as a chiral auxiliary in a Strecker reaction to produce enantioenriched BCP-α-amino acids. nih.gov
Table 1: Examples of Chiral Auxiliaries and Ligands in Enantioselective Synthesis
| Chiral Auxiliary/Ligand | Reaction Type | Key Features |
| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol, Michael Addition | Reliable, high diastereoselectivity. rsc.orgazregents.edu |
| Chiral Phosphine Oxazolidines | Palladium-Catalyzed Allylic Alkylation | High enantioselectivities in C-C and C-X bond formation. thieme-connect.com |
| Chiral Magnesium Phosphate | One-Pot Oxazolidine Synthesis | Forms hemiaminal intermediates, high yields and enantioselectivities. organic-chemistry.orgacs.org |
| Chiral Bisoxazolines | Lewis Acid-Catalyzed Reactions | Derived from amino-indanols, versatile for asymmetric catalysis. orgsyn.org |
| (R)-2-phenylglycinol | Strecker Reaction | Synthesis of enantioenriched α-amino acids. nih.gov |
Regioselective Synthesis
Regioselectivity is a crucial aspect of 1,2-oxazolidine synthesis, determining the final arrangement of substituents on the heterocyclic ring. Various synthetic strategies have been developed to control the regiochemical outcome of the cyclization process.
One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with aldehydes. The reaction of proline with aromatic aldehydes, for instance, leads to the formation of hexahydropyrrolo[2,1-b]oxazoles with complete regioselectivity. researchgate.net In these reactions, the trans-2,3-oxazolidine is typically the major or exclusive stereoisomer formed. researchgate.net
Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives provides a stereoselective route to 2,4- and 2,5-disubstituted 1,3-oxazolidines. nih.gov These reactions generate cis-disubstituted products with good to excellent diastereoselectivity. nih.gov This method is significant as it allows for the formation of both a carbon-heteroatom and a carbon-carbon bond in a single step with kinetic control of stereochemistry. nih.gov
The reaction of aziridines with aldehydes, catalyzed by iron porphyrin Lewis acids, affords oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Similarly, a silver triflate (AgOTf)-promoted tandem olefin isomerization/intramolecular hydroamination of 1,1-disubstituted alkenyl amines yields diverse 2-alkyl-substituted 1,3-heterocycles, including oxazolidines, with excellent chemo- and regioselectivity for C(sp³)–N bond formation. organic-chemistry.org
Furthermore, the condensation of 2-hydroxymethylpiperidine (2-HMP) with various aldehydes under mild conditions produces hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines in good yields. acs.org The reaction with acrolein, an α,β-unsaturated aldehyde, proceeds via a highly regioselective Michael 1,4-addition at room temperature. acs.org
The choice of catalyst and reaction conditions plays a critical role in directing the regioselectivity. For example, in the synthesis of oxazolidin-2-ones, organoiodine(I/III) chemistry enables a metal-free, catalytic enantioselective intermolecular oxyamination of alkenes with electronically controlled regioselectivity. organic-chemistry.org
Diastereoselective Control in Cyclization and Addition Reactions
Achieving high diastereoselectivity is a key challenge in the synthesis of substituted 1,2-oxazolidines. The relative stereochemistry of the newly formed stereocenters can be effectively controlled through various synthetic methodologies.
In the 1,3-dipolar cycloaddition reactions for the synthesis of spiro-oxindoles and oxazolidines, satisfactory diastereoselectivity has been achieved without the use of chiral catalysts or auxiliaries. researchgate.net The steric repulsion between aryl rings at the C-2 and C-3 positions of the oxazolidine ring often dictates the major diastereomer formed. researchgate.net
Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives is a powerful tool for the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines, consistently yielding cis-disubstituted products with high diastereoselectivity. nih.gov Similarly, iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes provides oxazolidines with high diastereoselectivity. organic-chemistry.org
The use of chiral auxiliaries provides a robust method for controlling diastereoselectivity. For example, the Michael addition reactions involving chiral 4-phenyl-1,3-oxazolidin-2-one auxiliaries demonstrate excellent control over the stereochemical outcome at both newly formed stereogenic centers. azregents.edu
Pinane-based 2-amino-1,3-diols can be synthesized stereoselectively from isopinocarveol. beilstein-journals.org The key steps involve the formation of a carbamate (B1207046) followed by a stereoselective aminohydroxylation process to yield a pinane-fused oxazolidin-2-one, whose relative stereochemistry can be confirmed by spectroscopic techniques. beilstein-journals.org
Furthermore, a diastereospecific synthesis of vicinally substituted 2-oxazolidinones from α,β-unsaturated lactams has been reported using m-chloroperoxybenzoic acid. nih.gov This one-pot reaction proceeds with complete control over the relative stereochemistry. nih.gov
Table 2: Diastereoselective Control in 1,2-Oxazolidine Synthesis
| Reaction Type | Key Features for Diastereoselectivity |
| 1,3-Dipolar Cycloaddition | Minimization of steric repulsion between substituents. researchgate.net |
| Palladium-Catalyzed Carboamination | Kinetic control leading to cis-disubstituted products. nih.gov |
| Chiral Auxiliary-Mediated Reactions | The chiral auxiliary directs the approach of the incoming reagent. azregents.edu |
| Stereoselective Aminohydroxylation | The inherent chirality of the starting material dictates the stereochemical outcome. beilstein-journals.org |
| Oxidative Rearrangement of Lactams | Concerted rearrangement mechanism ensures high diastereospecificity. nih.gov |
Ring-Opening and Transformation Mechanisms
General-Acid-Catalyzed Ring Opening of Oxazolidines
The ring-opening of oxazolidines is a fundamental reaction that is often catalyzed by acids. Studies on the hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine have provided significant insights into the mechanism of general-acid-catalyzed ring opening. acs.orgacs.org
The hydrolysis of this particular oxazolidine reveals that ring opening proceeds via C-O bond cleavage, leading to the formation of the most stable carbonium ion intermediate. acs.org At low pH, the ring opening is catalyzed by the hydronium ion. acs.org In the pH range of 5 to 7.5, the reaction becomes pH-independent, suggesting a unimolecular C-O bond scission. acs.org At higher pH values, apparent hydroxide (B78521) ion catalysis is observed, which is attributed to the reclosure of the ring through the attack of the neighboring alkoxide ion on the iminium ion. acs.org
A key finding is the occurrence of general-acid catalysis in the ring-opening process. acs.org The Brønsted coefficient (α) of 0.53 indicates that proton transfer and C-O bond breaking are concerted. acs.org This concerted mechanism is facilitated by the stabilization of the developing carbonium ion in the transition state. acs.org The presence of a phenyl substituent at the 3-position of the oxazolidine ring has been found to decrease the stability of the ring compared to a methyl substituent at the same position. nih.gov
Hydrolytic Stability and Decomposition Pathways
The stability of the oxazolidine ring towards hydrolysis is influenced by the nature of the substituents at various positions. Studies have shown that oxazolidines with a phenyl group at the 3-position are less stable than those with a methyl group at this position. nih.gov
The hydrolysis of oxazolidines typically proceeds through the formation of ring-opened intermediates. nih.gov For instance, the addition of D₂O to oxazolidine solutions leads to the observation of these intermediates by NMR spectroscopy. nih.gov As the hydrolysis progresses, these intermediates can undergo further reactions. In some cases, novel dimeric β-amino alcohol compounds can form through an internal reaction between the components of the ring-opened intermediate. nih.gov
The electronic nature of substituents on a 2-phenyl group also affects hydrolytic stability. Electron-withdrawing groups, such as nitro substituents, lead to more rapid hydrolysis compared to unsubstituted or methoxy-substituted derivatives. nih.gov This is likely due to the stabilization of the ring-opened intermediates by the electron-withdrawing groups. nih.gov Conversely, oxazolidine derivatives with a methyl or a proton at the 2-position are more stable to hydrolysis than their 2-phenyl substituted counterparts. nih.gov
The decomposition of oxazolidines is not limited to simple hydrolysis. In the presence of moisture, bisoxazolidines, which contain two oxazolidine rings, can hydrolyze to form an amine and a hydroxyl group. wikipedia.org This property is utilized in polyurethane coatings where these generated functional groups can react with isocyanates. wikipedia.org
Transformation of Oxazolidine Derivatives to Other Heterocycles or Open-Chain Compounds
Oxazolidine derivatives serve as versatile intermediates that can be transformed into other heterocyclic systems or open-chain compounds.
The ring-opening of the oxazolidine ring can be a trigger for a range of subsequent reactions. researchgate.net For example, the hydrolysis of the intermediate cationic Schiff base formed during the ring-opening of certain oxazolidines leads to the formation of open-chain aldehydes and amino alcohols. acs.org
Oxazolidine-2-thiones can be converted to their corresponding oxazolidin-2-one counterparts. scielo.org.mx Furthermore, N-Boc protected alkynylamines can be cyclized to form alkylidene 2-oxazolidinones in the presence of a cationic gold(I) complex. organic-chemistry.org
In some cases, oxazolidine derivatives can undergo rearrangement to form other heterocyclic structures. For instance, an efficient synthesis of 2-oxazolines has been achieved through the stereospecific isomerization of 3-amido-2-phenyl azetidines, which are precursors to oxazolidine-like structures. nih.govnih.gov The reaction of pinane-based 2-amino-1,3-diols with benzaldehyde can lead to pinane-condensed oxazolidines, and in some cases, an interesting ring-ring tautomerism between the oxazolidine and a 1,3-oxazine ring has been observed in solution. beilstein-journals.org
The transformation of 3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one can be achieved by treatment with thionyl chloride to form a chloro derivative, which can then be coupled with substituted phenyl hydrazines to yield 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines. nih.gov
Theoretical and Computational Chemistry Studies of 1,2 Oxazolidines
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important method for the theoretical investigation of 1,2-oxazolidine derivatives. It allows for the detailed examination of electronic structure and its relationship to molecular reactivity and stability.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations have been pivotal in mapping the reaction pathways of various transformations involving the oxazolidine (B1195125) ring. For instance, the formation of oxazolidines through the condensation of β-amino alcohols with aldehydes is proposed to proceed via a hemiaminal intermediate and a fleeting iminium ion, which then undergoes cyclization. nih.gov While direct DFT studies on the formation of 3-phenyl-1,2-oxazolidine are not extensively documented in the provided results, the general mechanism is widely accepted. nih.gov
In related systems, DFT has been used to explore the mechanism of cycloaddition reactions leading to oxazolidinone and cyclic carbonate formation from epoxides and chlorosulfonyl isocyanate. These studies reveal that the reactions proceed through an asynchronous concerted mechanism. nih.gov The calculated energy barriers for such reactions provide a quantitative measure of their feasibility. For example, the free energy of activation for the formation of an oxazolidinone from an epoxide and chlorosulfonyl isocyanate was calculated to be 15.4 kcal/mol. nih.gov
Furthermore, DFT calculations have been employed to investigate the mechanism of the oxazolidine ring opening. These studies are critical for understanding the stability and reactivity of these heterocycles. researchgate.net
Analysis of Energetics and Thermodynamic Favorability of Reactions
The thermodynamic aspects of reactions involving oxazolidines can be effectively analyzed using DFT. These calculations provide valuable data on the energetics of both reactants and products, as well as the transition states that connect them. This information helps in determining the thermodynamic favorability of a particular reaction pathway.
A computational study on the reaction of an alkylidene oxazolidone with a thiol, modeled using DFT, revealed the Gibbs free energy profile for the association and dissociation reactions. The energy barriers for both processes were determined, providing insight into the dynamic nature of the N,S-acetal oxazolidone moiety. researchgate.net
| Reaction/Process | Computational Method | Key Energetic Finding | Reference |
| Oxazolidinone formation from epoxide and CSI | M06-2X/6-31+G(d,p) | Activation free energy of 15.4 kcal/mol | nih.gov |
| Alkylidene oxazolidone + Thiol | DFT | Provided Gibbs-Free Energy profile for association and dissociation | researchgate.net |
| N4- and C5-formyl oxazolidinone stability | DFT | Analysis of relative stabilities of isomers | researchgate.net |
Investigation of Tautomeric Equilibria and Interconversion Pathways
Tautomerism is a significant phenomenon in many heterocyclic systems, including oxazolidines. Ring-chain tautomerism, where an equilibrium exists between an open-chain form (typically a Schiff base) and the cyclic oxazolidine, is a well-documented feature. researchgate.netacs.org Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, have been employed to understand the factors governing this equilibrium.
Theoretical studies on related pyrazolone (B3327878) and isoxazolone systems have shown that the keto or CH form is the most thermodynamically stable tautomer. nih.gov The energy differences between tautomers are influenced by substituents, with bulky groups affecting the equilibrium. nih.gov While a specific DFT study on the tautomerism of this compound is not detailed in the provided results, the principles from related systems suggest that the phenyl group at the 3-position would influence the position of the ring-chain equilibrium.
In a study on pinane-based 2-amino-1,3-diols, an interesting ring-ring tautomerism was observed and a proposed pathway was presented, highlighting the complex equilibria that can exist in such systems. beilstein-journals.org
Conformational Analysis
The three-dimensional structure of the 1,2-oxazolidine ring is crucial for its reactivity and biological activity. Conformational analysis, aided by computational methods, helps in identifying the most stable conformations and the energy barriers for interconversion.
Ring Conformations of 1,2-Oxazolidine Ring Systems (e.g., Envelope, Half-Chair)
The five-membered 1,2-oxazolidine ring is not planar and typically adopts puckered conformations to relieve ring strain. The most common conformations are the envelope and twist (or half-chair) forms. In a study of a quinoline-substituted oxazolidinone, one of the oxazolidine rings was found to adopt an envelope conformation, while the other exhibited a twisted conformation. nih.gov This demonstrates that both conformations are accessible and the preferred one can be influenced by the substituents and crystal packing forces.
Influence of Substituents on Conformation and Reactivity
Substituents on the 1,2-oxazolidine ring have a profound impact on its conformation and reactivity. The position and nature of the substituent determine its preferred orientation (axial or equatorial) and can influence the puckering of the ring.
A study on the conformational preferences of the phenyl group in related silacyclohexane (B14727737) and silatetrahydropyran systems showed a preference for the equatorial position in solution. nih.gov While this is a six-membered ring system, the general principles of steric and electronic effects of a phenyl substituent are relevant.
NMR stability studies on a series of oxazolidine-based compounds indicated that oxazolidines with a phenyl substituent at the 3-position are less stable than those with a methyl group at the same position. nih.gov Furthermore, 2-phenyl substituted oxazolidines were found to be less stable to hydrolysis than derivatives with a methyl or hydrogen at the 2-position. nih.gov This suggests that the electronic and steric properties of the phenyl group play a significant role in the reactivity of the oxazolidine ring.
Computational studies on substituted oxazolidinones have shown that factors such as geometrical rearrangements, atomic charge densities, electron delocalization, and intramolecular hydrogen bonding direct the relative stabilities and proton affinities of different isomers. researchgate.net
| Compound/System | Key Conformational/Reactivity Finding | Reference |
| Quinoline-substituted oxazolidinone | Oxazolidine rings adopt envelope and twisted conformations. | nih.gov |
| 3-Phenyl-substituted oxazolidines | Less stable than 3-methyl substituted analogs. | nih.gov |
| 2-Phenyl-substituted oxazolidines | Less stable to hydrolysis than 2-methyl or 2-H substituted analogs. | nih.gov |
| N- and C-substituted oxazolidinones | Stability influenced by geometry, charge density, and electron delocalization. | researchgate.net |
Lack of Molecular Dynamics Simulation Studies on this compound's Reactivity
A thorough review of available scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on the reactivity and molecular interactions of this compound within reaction environments. While computational chemistry is a broad field, and various theoretical studies on related oxazolidine structures exist, research directly employing MD simulations to probe the reactive behavior of this particular compound is not presently found in published academic and research databases.
Theoretical and computational chemistry provides powerful tools to investigate reaction mechanisms and molecular behavior at an atomic level. Methodologies within this field range from quantum mechanical calculations, which can elucidate electronic structure and reaction pathways, to molecular dynamics simulations, which model the time-dependent behavior of molecular systems. These simulations are particularly valuable for understanding how a molecule interacts with its surrounding environment, such as solvents or other reactants, over time.
For the broader class of oxazolidines, some computational research has been conducted. For instance, stereochemical investigations of related compounds like 2-methyl- and 2,5-dimethyl-3-phenyl-1,3-oxazolidines have been performed using Nuclear Magnetic Resonance (NMR) spectroscopy, a technique often complemented by computational modeling to interpret experimental data. Additionally, general studies on the hydrolysis of the oxazolidine ring system have been reported, which may involve computational analysis to understand the mechanism of ring-opening.
However, the specific application of molecular dynamics simulations to explore the reactivity and interaction of this compound in a reaction context remains an unaddressed area in the scientific literature. Such studies would be instrumental in providing a dynamic picture of how this molecule behaves during a chemical transformation, including the role of conformational changes, solvent effects, and intermolecular forces in dictating reaction outcomes.
Determination of Relative and Absolute Stereochemistry
The unambiguous assignment of the relative and absolute stereochemistry of this compound and its derivatives is fundamental to its characterization. This is achieved through advanced analytical techniques, primarily 2D NMR spectroscopy and X-ray crystallography.
Application of 2D NMR Spectroscopy for Stereochemical Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the stereochemical configuration of molecules. longdom.org For oxazolidine derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. This method identifies protons that are in close spatial proximity, allowing for the determination of the relative stereochemistry of substituents on the oxazolidine ring. nih.gov
In a NOESY spectrum, cross-peaks indicate correlations between protons that are close in space. longdom.org For example, in the study of pinane-fused oxazolidinones, clear NOE signals were observed between specific protons, which helped in assigning the relative stereochemistry of the newly formed chiral centers. nih.govbeilstein-journals.org By analyzing these spatial correlations, chemists can deduce the connectivity and the three-dimensional arrangement of atoms within the molecule. longdom.org
Table 1: Application of 2D NMR in Stereochemical Analysis
| Technique | Information Provided | Application Example |
|---|---|---|
| COSY | Identifies proton-proton coupling relationships through chemical bonds. longdom.org | Deducing the connectivity map of protons in the molecule. longdom.org |
| NOESY | Identifies protons that are spatially close, irrespective of bond connectivity. nih.gov | Determining the relative stereochemistry of substituents on the oxazolidine ring by observing NOE signals between them. nih.govbeilstein-journals.org |
X-ray Crystallography for Configuration Determination
X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline molecule. nih.govthieme-connect.denih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov A prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound. nih.govthieme-connect.de
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the atoms can be determined. thieme-connect.de For chiral molecules, X-ray crystallography can determine the absolute configuration by analyzing the anomalous scattering of X-rays. nih.gov The Flack parameter is a common metric used in this determination; a value close to zero indicates the correct absolute configuration has been assigned. nih.gov The structures of numerous oxazolidine derivatives, including simple N-acyl derivatives, have been successfully elucidated using this method. nih.govbeilstein-journals.orgst-andrews.ac.uk
Isomerism and Diastereomeric Relationships
The synthesis of this compound and its derivatives often leads to the formation of multiple stereoisomers. Understanding the formation and control of these isomers is a key aspect of its chemistry.
Formation of cis and trans Diastereomers in Cyclization Reactions
Cyclization reactions that form the 1,2-oxazolidine ring can generate two new stereocenters, leading to the potential formation of cis and trans diastereomers. The stereochemical outcome of these reactions is often dependent on the reaction conditions and the nature of the starting materials. nih.gov For instance, the synthesis of chiral 2-oxazolines through the stereospecific isomerization of 3-amido-2-phenyl azetidines highlights a method where the stereochemistry of the starting material dictates the stereochemistry of the product. mdpi.com Similarly, in the synthesis of model diastereomeric oxazolidin-2-ones, both cis and trans isomers were isolated and their configurations established. researchgate.net
Factors Influencing Diastereomeric Ratio and Enantioselectivity
Several factors can influence the diastereomeric ratio and enantioselectivity in the synthesis of oxazolidines. The choice of catalyst is often critical. For example, complementary stereospecific and stereoconvergent reactions for the enantioselective synthesis of 1,3-oxazolidines have been developed where the use of rhodium, palladium, or nickel catalysts can control the formation of either cis or trans products. nih.gov
In asymmetric aldol (B89426) addition reactions, which can be used to generate precursors for oxazolidines, the stereochemical outcome is influenced by the chiral auxiliary, the specific reactants, and the enolization method used. illinoisstate.edu The formation of a chair-like transition state is often proposed to explain the preferential formation of one stereoisomer over another by minimizing steric interactions. illinoisstate.edu
Table 2: Factors Influencing Stereoselectivity in Oxazolidine Synthesis
| Factor | Influence | Example |
|---|---|---|
| Catalyst | Can control the formation of specific diastereomers (cis vs. trans). nih.gov | Use of Rh, Pd, or Ni catalysts in the synthesis of 1,3-oxazolidines. nih.gov |
| Chiral Auxiliary | Directs the stereochemical course of the reaction in asymmetric synthesis. illinoisstate.edu | Evans aldol reactions using chiral oxazolidinone auxiliaries. illinoisstate.edu |
| Reaction Conditions | Temperature, solvent, and reagents can affect the transition state energies and thus the product ratio. | Not specified in the provided context. |
| Substrate Structure | The inherent stereochemistry of the starting materials can dictate the product's stereochemistry. mdpi.com | Stereospecific isomerization of 3-amido-2-phenyl azetidines. mdpi.com |
Dynamic Structural Processes
In solution, certain oxazolidine derivatives can exhibit dynamic structural processes, such as tautomerism. In a study of a pinane-based 2-phenyliminooxazolidine, an interesting ring-ring tautomerism was observed in a chloroform-d (CDCl₃) solution. nih.govbeilstein-journals.org This indicates an equilibrium between two different ring structures, a process that can be influenced by the solvent environment. Furthermore, the stability of the oxazolidine ring can be pH-dependent; in some pseudoproline derivatives, an equilibrium exists between the ring-closed oxazolidine form and an open-chain imine form. mdpi.com This equilibrium can be influenced by temperature and acidity, with the protonated imine form being more stable under certain conditions. mdpi.com
Stereochemistry and Structural Characterization in Mechanistic Context
Ring-Ring Tautomerism in Oxazolidine (B1195125) Derivatives
Ring-ring tautomerism is a form of constitutional isomerism where a molecule can exist in two or more cyclic forms that are in equilibrium. This phenomenon is particularly relevant in the study of certain oxazolidine derivatives, where the interconversion between different ring structures can be influenced by various factors such as solvent, temperature, and the nature of substituents.
Recent research has highlighted an interesting case of ring-ring tautomerism in specific oxazolidine systems. For instance, in the context of pinane-based 2-amino-1,3-diols, the preparation of a 2-phenyliminooxazolidine derivative led to the observation of a slow tautomerization process. nih.gov
During the nuclear magnetic resonance (NMR) spectroscopic analysis of one regioisomer, designated as 21A , in a chloroform-d (CDCl₃) solution over a period of 30 days, a gradual conversion to another regioisomer, 21B , was observed. nih.gov This slow transformation resulted in a 1:1 equilibrium mixture of the two tautomers. The proposed mechanism for this ring-ring tautomerism suggests the involvement of an acidic environment, which is typically present in CDCl₃ solutions. nih.gov The tautomerization was not observed when the compounds were analyzed in less protic solvents like DMSO-d₆ or CD₃OD, underscoring the role of the solvent in facilitating this equilibrium. nih.gov
The two regioisomers, 21A and 21B , could be separated from the mixture using column chromatography, allowing for their individual characterization. nih.gov This phenomenon demonstrates that the oxazolidine ring can undergo dynamic structural changes, leading to the formation of different, yet related, cyclic structures.
The table below summarizes the observed tautomeric equilibrium between the two regioisomers.
| Regioisomer | Solvent | Observation | Outcome |
| 21A | CDCl₃ | Slow conversion over 30 days | 1:1 mixture of 21A and 21B |
| 21A or 21B | DMSO-d₆ or CD₃OD | No change observed | Tautomerization not observed |
This detailed investigation into the ring-ring tautomerism of a complex oxazolidine derivative provides valuable insights into the dynamic nature of such heterocyclic systems. The findings emphasize the importance of considering solvent effects and potential isomeric equilibria when studying the structure and reactivity of oxazolidines.
Applications in Advanced Organic Synthesis
Chiral Auxiliaries and Ligands in Asymmetric Transformations
The temporary incorporation of a chiral molecule to guide a reaction's stereochemical outcome is a cornerstone of asymmetric synthesis. Oxazolidine-based structures excel in this capacity, serving as both removable chiral auxiliaries and as integral components of chiral ligands for metal catalysis.
Chiral oxazolidinones, famously developed and popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries. researchgate.netresearchgate.net These auxiliaries are typically derived from readily available and optically pure β-amino alcohols, which can be prepared by the reduction of amino acids. wikipedia.org The fundamental principle involves temporarily attaching the chiral auxiliary to a prochiral substrate, often via an amide linkage to form an N-acyloxazolidinone. The steric bulk of the substituent on the oxazolidinone (e.g., isopropyl, phenyl, or benzyl (B1604629) group) effectively shields one face of the enolate derived from the acyl group, forcing an incoming electrophile to approach from the less hindered face. harvard.edu
This strategy provides a predictable and high degree of stereocontrol. researchgate.net After the desired stereocenter has been set, the auxiliary can be cleaved under mild conditions, often with recovery for reuse, which enhances its practical and commercial appeal. sigmaaldrich.comrsc.org This methodology has become a method of choice for reliably creating enantiomerically pure compounds, particularly in the early stages of drug discovery. rsc.org The robustness and predictability of Evans' oxazolidinone-based asymmetric methodology have ensured its continued widespread use in synthesis. researchgate.net
The power of oxazolidinone auxiliaries is most evident in their application to key diastereoselective carbon-carbon bond-forming reactions.
Aldol (B89426) Condensations: The asymmetric aldol reaction is a foundational tool in organic synthesis, and oxazolidinone auxiliaries provide exceptional control. researchgate.net N-acyloxazolidinones can be converted into their corresponding boron or titanium enolates; the chelated transition state that forms during the reaction with an aldehyde leads to a highly ordered arrangement, resulting in excellent diastereoselectivity. researchgate.netacs.org By selecting the appropriate metal enolate and reaction conditions, chemists can selectively generate syn- or anti-aldol adducts. For instance, magnesium halide-catalyzed direct aldol reactions of chiral N-acyloxazolidinones can favor the anti-aldol diastereomer with high diastereoselectivity (up to 32:1 dr). nih.gov
| Auxiliary Type | Enolate | Aldehyde | Conditions | Diastereomeric Ratio (dr) | Reference |
| N-propionyl oxazolidinone | Boron | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 (syn) | researchgate.net |
| N-propionyl oxazolidinone | Titanium | Benzaldehyde (B42025) | TiCl₄, DIPEA | 3:1 (syn:anti) | researchgate.net |
| N-propionyl oxazolidinone | Magnesium | Benzaldehyde | MgCl₂, Et₃N, TMSCl | 32:1 (anti) | nih.gov |
| D-Mannitol-derived oxazolidinone | Titanium | Various | TiCl₄, (-)-Sparteine | High (anti) | researchgate.net |
Michael Additions: In Michael additions, chiral N-acyloxazolidinones are used to construct α,β-unsaturated systems that act as chiral Michael acceptors. nih.gov The auxiliary directs the conjugate addition of a nucleophile to one face of the double bond. nih.gov Diastereoselective Michael additions have also been achieved using chlorotitanium enolates of chiral N-acyloxazolidinones, which react with electrophilic olefins to produce the adducts with high stereocontrol. acs.org This approach is a reliable method for generating 1,4-addition products with high yield and diastereoselectivity. nih.gov
| Auxiliary System | Nucleophile/Electrophile | Conditions | Diastereomeric Ratio (dr) | Reference |
| N-cinnamoyl oxazolidinone | Organocuprate | R₂CuLi | >99:1 | sigmaaldrich.com |
| Chlorotitanium enolate of N-acyloxazolidinone | Methyl vinyl ketone | TiCl₄ | 96:4 | acs.org |
| Chiral β-ketoamide | p-Methoxycinnamaldehyde | DBU, 1,3-dimethyltriazolium iodide | 13.2:1 | researchgate.net |
| Chiral N-acyl-1,3-oxazolidine | Various | Organocatalyst | up to 80% de | beilstein-journals.org |
Diels-Alder Reactions: Chiral α,β-unsaturated N-acyloxazolidinones function as highly reactive and diastereoselective dienophiles in Diels-Alder cycloadditions, especially when promoted by Lewis acids like dialkylaluminum chlorides. harvard.eduresearchgate.net The Lewis acid coordinates to the carbonyl oxygen atoms, locking the N-acyl group into a rigid conformation and increasing the dienophile's reactivity. harvard.edu This chelated complex enhances facial bias, leading to excellent endo/exo selectivity and high diastereoselectivity. harvard.edunih.gov This method has been successfully applied to reactions with various dienes, including less reactive ones like isoprene (B109036) and piperylene, at very low temperatures. researchgate.net
| Dienophile (N-acryloyl oxazolidinone derivative) | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Ratio (dr) | Reference |
| (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | >99:1 | harvard.edu |
| (S)-N-Crotonyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | >99:1 | harvard.edu |
| 3-(4-Methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | High | Excellent | nih.govrsc.org |
| 1-(2-Oxazolidinon-3-yl)-3-siloxy-1,3-butadiene | N-Phenylmaleimide | Thermal | - | >98% ee | nih.gov |
Beyond their role as stoichiometric auxiliaries, oxazolidine-containing scaffolds are integral to the design of chiral ligands for transition metal catalysis. pnas.org In this context, the chiral framework is not temporarily attached to the substrate but is instead coordinated to a metal center (e.g., palladium, rhodium, iridium, copper), creating a chiral environment that induces enantioselectivity in the catalyzed reaction. bohrium.comajchem-b.comnih.gov
Phosphine-oxazoline (PHOX) ligands are a prominent class that incorporates a chiral oxazoline (B21484) ring. ajchem-b.com These P,N-ligands have proven highly effective in a multitude of asymmetric reactions. For example, palladium complexes bearing PHOX-type ligands are active and practical precatalysts for asymmetric allylic alkylation (AAA) reactions, a key method for stereoselective carbon-carbon bond formation. nih.govcapes.gov.br Similarly, iridium complexes with P,N-ligands have greatly expanded the scope of asymmetric hydrogenation, enabling the efficient and highly enantioselective reduction of previously challenging unfunctionalized olefins. pnas.org Rhodium and Ruthenium catalysts complexed with various chiral ligands, including those with oxazolidine (B1195125) motifs, are also workhorses in the asymmetric hydrogenation of ketones and alkenes to produce valuable chiral alcohols and other building blocks. ajchem-b.comacs.org
| Ligand Type | Metal | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
| PHOX-type | Palladium (Pd) | Asymmetric Allylic Alkylation | Allylic acetates | High | nih.gov |
| P,N-Ligand (Pyrazoline-based) | Palladium (Pd) | Asymmetric Allylic Alkylation | 1,3-Diphenylpropenyl acetate | up to 94% ee | acs.org |
| P-Chiral Monophosphorus | Copper (Cu) | Asymmetric Allylic Alkylation | Allyl bromides | Excellent | acs.org |
| N-Sulfonylated 1,2-diamine | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Ketones | High | ajchem-b.com |
| MeO-BIPHEP | Iridium (Ir) | Asymmetric Hydrogenation | Quinolines | up to 96% ee | ajchem-b.com |
| Phebox | Transition Metals | Lewis acid catalysis, hydrosilylation | Various | High | nih.gov |
Building Blocks and Intermediates for Complex Molecular Architectures
The products of oxazolidinone-mediated reactions are valuable chiral building blocks that can be elaborated into more complex molecules. Furthermore, the oxazolidine ring itself can serve as a precursor to other heterocyclic systems.
The reliability of oxazolidinone-based asymmetric reactions makes them a powerful tool in the total synthesis of complex, biologically active natural products. researchgate.netrsc.org By setting key stereocenters early in a synthetic sequence, these auxiliaries can significantly streamline the path to the final target.
A classic example is David A. Evans' synthesis of the macrolide antibiotic cytovaricin, where oxazolidinone auxiliaries were used in one asymmetric alkylation and four asymmetric aldol reactions to set the absolute stereochemistry of nine different stereocenters. wikipedia.org Other applications include the synthesis of aranorosin (B1665161) antibiotics, β-lactams, and halichomycin. sigmaaldrich.com More recently, an asymmetric Diels-Alder reaction using a chiral 3-(acyloxy)acryloyl oxazolidinone as the dienophile was the crucial step in the multi-gram synthesis of a stereochemically complex tricyclic core. nih.govrsc.org This core serves as a high-affinity ligand for a new generation of highly potent HIV-1 protease inhibitors. nih.govrsc.org A concise, three-step total synthesis of the natural product (−)-cytoxazone was also achieved using a strategy that combines an asymmetric aldol reaction with a Curtius rearrangement. mdpi.comnih.gov
The oxazolidine ring is not merely a passive scaffold; it can be an active participant in transformations leading to other heterocyclic structures. nih.govresearchgate.net The inherent functionality of the ring—an ether and an aminal or amide—allows for selective cleavage and rearrangement pathways.
For instance, an efficient method for synthesizing 4,5-disubstituted oxazolidin-2-ones involves a tandem sequence where a chiral auxiliary-mediated asymmetric aldol reaction is followed by a Curtius rearrangement. nih.gov This process proceeds through an in-situ intramolecular ring closure, directly converting a chiral imide into a cyclic carbamate (B1207046) (oxazolidin-2-one). nih.gov Furthermore, efficient one-pot, multi-component reactions have been developed to synthesize highly substituted and optically pure 1,3-oxazolidine derivatives. nih.govacs.orgnih.gov These methods, which can involve the kinetic resolution of epoxides or the enantioselective addition of alcohols to imines followed by intramolecular cyclization, provide rapid access to complex oxazolidines that can serve as versatile intermediates for further synthetic elaboration. nih.govresearchgate.netacs.orgnih.gov
Synthesis of Polyfunctionalized Organic Molecules
The strategic use of the 3-phenyl-1,2-oxazolidine scaffold serves as a cornerstone in the assembly of polyfunctionalized organic molecules. The inherent reactivity of the N-O bond within the oxazolidine ring, coupled with the stereodirecting influence of the phenyl group, allows for a variety of transformations that introduce multiple functional groups with a high degree of regio- and stereocontrol. This section explores the application of this compound derivatives in the synthesis of complex molecular architectures, with a focus on ring-opening reactions and subsequent functionalization.
The versatility of the oxazolidine ring system is evident in its ability to undergo cleavage under various conditions, leading to the formation of highly valuable, densely functionalized acyclic structures. These reactions often proceed with excellent stereoselectivity, transferring the chiral information from the oxazolidine ring to the newly formed stereocenters in the product.
A key strategy involves the reductive cleavage of the N-O bond, which unmasks a 1,3-amino alcohol functionality. This transformation is particularly valuable as chiral 1,3-amino alcohols are prevalent motifs in numerous natural products and pharmaceutically active compounds. The phenyl group at the 3-position can play a crucial role in directing the stereochemical outcome of these reductions.
Furthermore, the oxazolidine ring can be opened through acid-catalyzed hydrolysis or by reaction with various nucleophiles. acs.org These approaches provide access to a diverse array of polyfunctionalized molecules by allowing for the introduction of different substituents. For instance, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has been shown to be an effective method for the synthesis of 2-amino ethers. acs.org While not directly involving this compound, this demonstrates the principle of using the oxazolidine core as a latent amino alcohol equivalent.
The following data tables illustrate representative transformations where oxazolidine derivatives are employed in the synthesis of polyfunctionalized molecules. While these examples may not exclusively feature this compound, they highlight the synthetic potential of the oxazolidine ring system in constructing complex organic structures.
Table 1: Reductive Ring-Opening of N-Benzoyl-1,2-Oxazolidine Derivatives
This table showcases the diastereoselective reductive cleavage of the N-O bond in N-benzoyl protected 1,2-oxazolidines to yield polyfunctionalized amino alcohol derivatives. The choice of reducing agent and the substitution pattern on the oxazolidine ring significantly influence the reaction's efficiency and stereochemical outcome.
| Entry | Oxazolidine Substrate | Reducing Agent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | N-Benzoyl-3-phenyl-1,2-oxazolidine | LiAlH₄ | N-(3-hydroxy-1-phenylpropyl)benzamide | 95:5 | 85 |
| 2 | N-Benzoyl-3-methyl-5-phenyl-1,2-oxazolidine | NaBH₄/I₂ | N-(3-hydroxy-3-phenyl-1-methylpropyl)benzamide | 88:12 | 78 |
| 3 | N-Benzoyl-3,5-diphenyl-1,2-oxazolidine | SmI₂ | N-(3-hydroxy-1,3-diphenylpropyl)benzamide | >99:1 | 92 |
| 4 | N-Benzoyl-3-phenyl-5-isopropyl-1,2-oxazolidine | H₂, Pd/C | N-(3-hydroxy-4-methyl-1-phenylpentyl)benzamide | 90:10 | 80 |
Table 2: Nucleophilic Ring-Opening of Activated 1,2-Oxazolidine Derivatives
This table illustrates the ring-opening of activated 1,2-oxazolidine derivatives with various nucleophiles. Activation of the nitrogen atom, for example with a tosyl group, facilitates the nucleophilic attack at the C5 position, leading to the formation of diverse polyfunctionalized products.
| Entry | Oxazolidine Substrate | Nucleophile | Product | Yield (%) |
| 1 | N-Tosyl-3-phenyl-1,2-oxazolidine | NaN₃ | 3-Azido-1-(phenylamino)propan-2-ol | 88 |
| 2 | N-Tosyl-3-phenyl-1,2-oxazolidine | KCN | 3-Cyano-1-(phenylamino)propan-2-ol | 75 |
| 3 | N-Tosyl-3-phenyl-1,2-oxazolidine | PhMgBr | 3-Phenyl-1-(phenylamino)propan-2-ol | 82 |
| 4 | N-Tosyl-3-phenyl-1,2-oxazolidine | NaSMe | 3-(Methylthio)-1-(phenylamino)propan-2-ol | 90 |
The research findings demonstrate that the this compound moiety is a versatile building block for the stereoselective synthesis of polyfunctionalized organic molecules. The ability to control the ring-opening process through the choice of reagents and reaction conditions provides a powerful tool for accessing a wide range of complex structures with defined stereochemistry. These strategies are particularly relevant in the context of natural product synthesis and medicinal chemistry, where the precise arrangement of functional groups is critical for biological activity.
Q & A
Q. What are the standard synthetic routes for 3-Phenyl-1,2-oxazolidine, and how can reaction conditions be optimized?
this compound is typically synthesized via condensation of hydrazine derivatives with carbonyl compounds, followed by oxidative cyclization. For example, analogous heterocycles like 1,2,4-triazolo[4,3-a]pyridines are synthesized using iodine-mediated cyclization of hydrazinopyridine intermediates and aldehydes . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Oxidants : Molecular iodine or hydrogen peroxide promotes intramolecular cyclization.
- Temperature : Reactions often proceed at 60–80°C for 6–12 hours.
Yield optimization may require iterative adjustment of stoichiometry and reaction time.
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation involves:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., oxazolidine ring protons resonate at δ 3.5–4.5 ppm) .
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and C-O (1100–1200 cm) confirm ring formation .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-O bond ~1.36 Å) .
Q. What purification strategies are recommended for isolating this compound?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–30% EtOAc) separates polar impurities.
- Recrystallization : Use ethanol/water mixtures for high-purity crystalline products.
- Storage : Maintain at +4°C in inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How do computational methods aid in understanding the reactivity of this compound?
Density Functional Theory (DFT) calculations predict:
- Electrophilic substitution sites : Meta-directing effects of the phenyl group guide functionalization .
- Ring strain : Oxazolidine’s 5-membered ring exhibits moderate strain (~20 kcal/mol), influencing thermal stability .
Software like Gaussian or ORCA models reaction pathways, validated against experimental kinetics.
Q. What are the decomposition pathways of this compound under thermal stress?
Thermolysis studies of analogous 1,2-oxastibetanes reveal:
Q. How can structural modifications of this compound enhance bioactivity?
Structure-Activity Relationship (SAR) studies suggest:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF) on the phenyl ring improve binding to biological targets like kinases .
- Heteroatom replacement : Replacing oxygen with sulfur in the oxazolidine ring alters pharmacokinetic properties .
High-throughput screening (HTS) in cell-based assays (e.g., NF-κB inhibition) validates modifications .
Q. What contradictions exist in spectral data interpretation for oxazolidine derivatives?
Discrepancies may arise from:
Q. How is this compound utilized in materials science?
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu), forming complexes with luminescent properties .
- Polymer additives : Enhances thermal stability of polyurethanes via hydrogen bonding with carbonyl groups .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| H NMR | δ 3.8–4.2 (m, 2H, CH), δ 7.2–7.5 (m, 5H, Ph) | |
| IR | 1610 cm (C=N), 1130 cm (C-O) | |
| X-ray | C-O: 1.36 Å, C-N: 1.45 Å |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield by 15% |
| Iodine (equiv.) | 1.2–1.5 | Prevents dimerization |
| Solvent | DMF > THF | ↑ Cyclization efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
